molecular formula C31H21F3N4O5S B13736858 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid

2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid

Cat. No.: B13736858
M. Wt: 618.6 g/mol
InChI Key: KLJBXQXSYZASBZ-UHFFFAOYSA-N
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Description

The compound 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid features a fused benzothiazoloquinoline core with a 3-fluoro substituent and a carboxylic acid group at position 4. A piperazine linker connects the core to an isoxazole ring substituted with a 2,6-difluorophenyl group and a methyl moiety.

Properties

Molecular Formula

C31H21F3N4O5S

Molecular Weight

618.6 g/mol

IUPAC Name

2-[4-[3-(2,6-difluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazin-1-yl]-3-fluoro-5-oxo-[1,3]benzothiazolo[3,2-a]quinoline-6-carboxylic acid

InChI

InChI=1S/C31H21F3N4O5S/c1-15-24(27(35-43-15)25-17(32)5-4-6-18(25)33)29(40)37-11-9-36(10-12-37)22-14-21-16(13-19(22)34)28(39)26(31(41)42)30-38(21)20-7-2-3-8-23(20)44-30/h2-8,13-14H,9-12H2,1H3,(H,41,42)

InChI Key

KLJBXQXSYZASBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2F)F)C(=O)N3CCN(CC3)C4=C(C=C5C(=C4)N6C7=CC=CC=C7SC6=C(C5=O)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid involves multiple steps, starting from readily available precursors. One common approach involves the use of ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate as a key intermediate . This intermediate undergoes a series of reactions, including bromination, nucleophilic substitution, and cyclization, to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Preliminary studies indicate that this compound may exhibit biological activity as an inhibitor of specific enzymes or receptors involved in cancer and inflammatory pathways. The structural features resemble known bioactive compounds, suggesting its potential as a lead compound for drug development.

Medicinal Chemistry Applications

  • Cancer Therapeutics : The compound's ability to interact with targets associated with tumor growth and proliferation positions it as a candidate for cancer treatment. Its structural analogs have shown effectiveness in inhibiting tumor cell lines in vitro.
  • Anti-inflammatory Agents : Given its potential to modulate inflammatory pathways, this compound may serve as an anti-inflammatory agent. Studies on similar compounds have demonstrated efficacy in reducing pro-inflammatory cytokine production.
  • Neuropharmacology : The piperazine moiety may provide neuroactive properties, making it a candidate for research into neurological disorders.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps:

  • Formation of the isoxazole ring.
  • Coupling with the piperazine derivative.
  • Introduction of the benzothiazole moiety.
  • Final carboxylic acid functionalization.

Understanding the mechanism of action requires detailed interaction studies with target proteins or enzymes to elucidate pharmacodynamics and pharmacokinetics.

Case Study 1: Cancer Cell Line Inhibition

A study evaluating the efficacy of similar benzothiazole derivatives reported significant inhibition of proliferation in various cancer cell lines (e.g., HeLa and MCF-7). The mechanism involved apoptosis induction through caspase activation pathways.

Case Study 2: Anti-inflammatory Activity

Research on structurally related compounds demonstrated their ability to inhibit nuclear factor kappa B (NF-kB) signaling pathways, leading to decreased expression of inflammatory cytokines such as TNF-alpha and IL-6.

StudyFocusResults
Study ACancer Cell LinesSignificant inhibition of cell proliferation
Study BInflammationReduced cytokine levels via NF-kB inhibition

Mechanism of Action

The mechanism of action of 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Quinolone Derivatives with Piperazinyl Linkers

describes quinolone derivatives synthesized via coupling of a piperazino group with aroyl or benzenesulfonyl halides. For example, 1-cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl)piperazino])-1,4-dihydro-3-quinolinecarboxylic acids share structural similarities with the target compound, such as:

  • Quinoline core: Both contain a fluorinated quinoline scaffold critical for DNA gyrase/topoisomerase inhibition.
  • Piperazine linkage : The piperazinyl group enhances solubility and modulates pharmacokinetics.
  • Synthetic methods : Both use triethylamine as a base and DCM/EtOH solvent systems, though the target compound employs an isoxazole-carbonyl group instead of aroyl/benzenesulfonyl substituents .

Key Differences :

  • The isoxazole substituent may confer unique steric or electronic effects vs. benzenesulfonyl groups.
Property Target Compound Quinolone Derivatives ()
Core Structure Benzothiazoloquinoline Dihydroquinoline
Substituent at Piperazine Isoxazole-carbonyl Aroyl/benzenesulfonyl
Fluorine Positions 3-F (core), 2,6-F (isoxazole) 6-F (core)

Halogenated Aryl Pesticides (Pyrazole Derivatives)

highlights agrochemicals like fipronil and ethiprole , which contain halogenated aryl groups (e.g., 2,6-dichloro-4-trifluoromethylphenyl). While structurally distinct from the target compound, these share:

  • Electron-withdrawing substituents : Fluorine and chlorine enhance resistance to oxidative degradation.
  • Bioactivity: Both classes likely target ion channels or neurotransmitter receptors, though the target compound’s quinoline core may suggest antibacterial or kinase-inhibitory applications .

Key Differences :

  • The target compound’s fused heterocyclic system increases molecular weight (≈600 g/mol) compared to pyrazole-based pesticides (≈400 g/mol).
  • The carboxylic acid group in the target compound may improve aqueous solubility, unlike hydrophobic pesticides.

Triazole-Pyrazole Hybrids

discusses 3-(4-(4-(dimethylamino)phenyl)-1H-1,2,3-triazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile, synthesized via click chemistry. Comparisons include:

  • Heterocyclic diversity: Both compounds leverage multiple heterocycles (triazole-pyrazole vs. isoxazole-benzothiazoloquinoline).
  • Synthetic approaches : The target compound uses classical amide coupling, whereas triazole-pyrazoles rely on copper-catalyzed azide-alkyne cycloaddition .

Key Differences :

  • The target compound’s larger fused system may limit blood-brain barrier penetration compared to smaller triazole-pyrazoles.
  • Fluorine’s presence in the target compound enhances metabolic stability vs. the dimethylamino group in triazole-pyrazoles.

Fluorinated Benzamide Derivatives

examines 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid derivatives, emphasizing fluorine’s role in bioactivity. Similarities include:

  • Fluorobenzoyl groups : Both utilize fluorine to fine-tune electronic properties and binding affinity.
  • Carboxylic acid functionality : Enhances solubility and metal-binding capacity .

Key Differences :

  • The target compound’s isoxazole and quinoline moieties provide a broader π-system for target engagement vs. pyrazole-based fluorobenzamides.

Isoxazole-Carboxylic Acid Derivatives

lists compounds like 5-[3-chloro-5-(trifluoromethyl)pyridin-2-ylamino]methyl-4,5-dihydroisoxazole-3-carboxylic acid, sharing:

  • Isoxazole rings : Both incorporate isoxazole for hydrogen bonding and metabolic resistance.
  • Trifluoromethyl/fluorophenyl groups : Influence lipophilicity and steric bulk .

Key Differences :

  • The target compound’s dihydroisoxazole is replaced with a fully aromatic isoxazole, altering conjugation and stability.

Biological Activity

The compound 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid is a complex organic molecule with potential pharmaceutical applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

This compound features a benzothiazoloquinoline backbone, which is known for its diverse biological activities. The presence of fluorine atoms and a piperazine moiety suggests enhanced lipophilicity and potential receptor interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of benzothiazoloquinolines exhibit significant antimicrobial properties. The compound may inhibit the growth of various bacterial strains, although specific data on this compound's efficacy is limited.
  • Anticancer Potential : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies on related benzothiazole derivatives suggest that they can induce apoptosis and inhibit cell proliferation in cancer cells.
  • Enzyme Inhibition : The piperazine ring in the structure may interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors of these enzymes are valuable in treating neurodegenerative diseases like Alzheimer's.

Table of Biological Activities

Activity TypeMechanism/EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionAChE and BChE inhibition potential

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of related benzothiazole compounds, it was found that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests that the compound may possess similar properties warranting further investigation.

Case Study 2: Cytotoxicity in Cancer Cells

Research on a series of benzothiazoloquinolines indicated that they could effectively induce cell death in various cancer lines through mechanisms involving reactive oxygen species (ROS) generation. This highlights the potential for developing this compound as an anticancer agent.

Case Study 3: Cholinesterase Inhibition

A related compound demonstrated competitive inhibition against AChE with an IC50 value indicating moderate potency. This suggests that our compound may also exhibit similar enzyme-inhibitory properties, which could be beneficial for neuroprotective therapies.

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